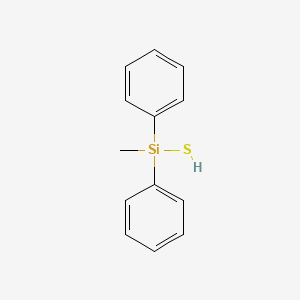
N-(Propanoyloxy)benzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propanoyloxy)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is an organic compound that contains both an imidoyl chloride group and a propanoyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propanoyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with propanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst or under specific conditions to ensure the formation of the desired product. Common methods include:
Direct Acylation: Reacting benzenecarboximidoyl chloride with propanoic acid in the presence of a dehydrating agent.
Esterification: Using propanoyl chloride and benzenecarboximidoyl chloride in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propanoyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Reduction: Reduction of the imidoyl chloride group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate reactions.
Solvents: Organic solvents such as dichloromethane or toluene are commonly used.
Major Products Formed
Amines: Formed through nucleophilic substitution or reduction.
Carboxylic Acids: Formed through hydrolysis.
Applications De Recherche Scientifique
N-(Propanoyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Propanoyloxy)benzenecarboximidoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The imidoyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetoxy)benzenecarboximidoyl chloride: Similar structure but with an acetoxy group instead of a propanoyloxy group.
N-(Butanoyloxy)benzenecarboximidoyl chloride: Contains a butanoyloxy group, leading to different reactivity and properties.
Uniqueness
N-(Propanoyloxy)benzenecarboximidoyl chloride is unique due to its specific ester linkage and the presence of both an imidoyl chloride and a propanoyloxy group
Propriétés
Numéro CAS |
61101-48-2 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
[[chloro(phenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-9(13)14-12-10(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
HVRXJZKHRYTNMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)ON=C(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


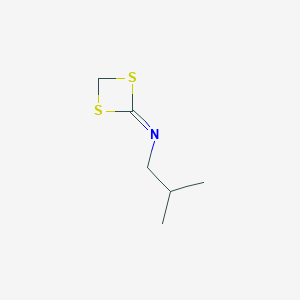

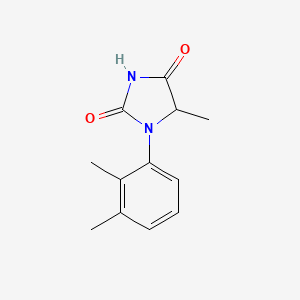
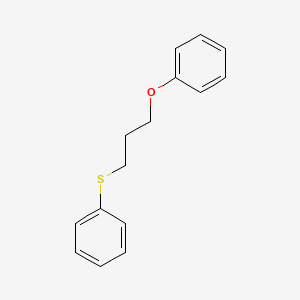
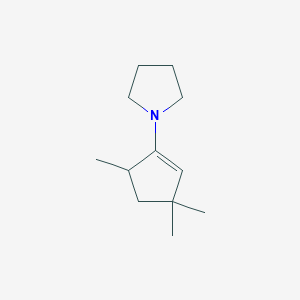

![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)

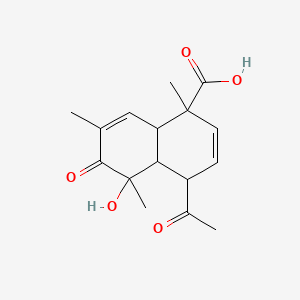


![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
